NCB-0846

Description

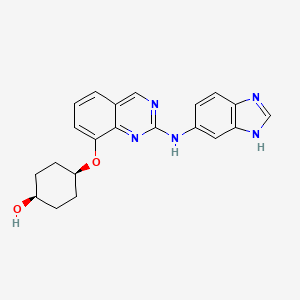

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWRWBSYRGSWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Primary Target of NCB-0846: A Technical Guide to Traf2- and Nck-interacting Kinase (TNIK) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary molecular target of the small molecule inhibitor NCB-0846. The core focus is on Traf2- and Nck-interacting kinase (TNIK), a critical regulator in the canonical Wnt/β-catenin signaling pathway, and its inhibition by this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental frameworks.

Core Target and Mechanism of Action

The primary molecular target of this compound is Traf2- and Nck-interacting kinase (TNIK) .[1] this compound is a potent, orally available inhibitor of TNIK, binding to the kinase in an inactive conformation.[2][3] This inhibitory action is crucial for its anti-Wnt signaling activity.[1][2][3]

TNIK is a serine/threonine kinase that plays a pivotal role in the downstream regulation of the Wnt signaling pathway.[1] It functions as an essential regulatory component of the T-cell factor 4 (TCF4) and β-catenin transcriptional complex.[1][2] The kinase activity of TNIK is required for the phosphorylation of TCF4, a necessary step for the transcriptional activation of Wnt target genes.[2] By inhibiting TNIK, this compound prevents TCF4 phosphorylation, thereby suppressing the expression of genes crucial for cell proliferation and survival, such as AXIN2 and MYC.[1][2] This mechanism of action makes this compound a promising therapeutic agent, particularly in cancers with aberrant Wnt signaling, such as colorectal cancer.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound against TNIK and other kinases, as well as its effects on cancer cell lines, has been quantified in several studies. The following tables summarize this key data.

| Target | Assay Type | Value | Reference |

| TNIK | Cell-free kinase assay | IC50: 21 nM | [3] |

| Kinase | Inhibition at 0.1 µM | Reference |

| FLT3 | >80% | [4][5] |

| JAK3 | >80% | [4][5] |

| PDGFRα | >80% | [4][5] |

| TRKA | >80% | [4][5] |

| CDK2/CycA2 | >80% | [4][5] |

| HGK | >80% | [4][5] |

| Cell Line | Assay | Endpoint | Value | Reference |

| HCT116 (colorectal carcinoma) | Cell Viability (72h) | IC50 | Not explicitly stated, but showed 6.8-fold higher activity than control compound | [2] |

| HCT116 (colorectal carcinoma) | Soft Agar Colony Formation | Inhibition | ~20-fold higher activity than control compound | [2] |

| Papillary Thyroid Carcinoma Cell Lines | Cell Viability (72h) | - | Significant dose-dependent decrease | [6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

TNIK Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TNIK.

-

Principle: A common method for assessing kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced.

-

Protocol Outline:

-

Reaction Setup: Recombinant human TNIK protein is incubated with its substrate (e.g., recombinant human TCF4 protein or a generic substrate like myelin basic protein) in a kinase assay buffer.[2] The buffer typically contains Tris-HCl, MgCl₂, and DTT.

-

Compound Addition: this compound is added at various concentrations to the reaction mixture.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).

-

Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.

-

Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability and Colony Formation Assays

These in vitro assays assess the impact of this compound on the growth and survival of cancer cells.

-

Cell Line: HCT116, a human colorectal carcinoma cell line with a mutation in β-catenin (CTNNB1), is commonly used.[2]

-

Cell Culture: HCT116 cells are maintained in an appropriate growth medium, such as McCoy's 5A medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2][6][7]

-

For an MTT assay, MTT reagent is added, and after incubation, the formazan product is solubilized, and the absorbance is read. For a CellTiter-Glo assay, the reagent is added to measure ATP levels as an indicator of cell viability, and luminescence is measured.[7]

-

The results are expressed as a percentage of the viability of the vehicle-treated control cells, and IC50 values are determined.

-

-

Soft Agar Colony Formation Assay:

-

A base layer of agar in culture medium is prepared in 6-well plates.

-

Cells are suspended in a top layer of lower concentration agar and plated on top of the base layer.[2]

-

The cells are then covered with culture medium containing this compound or a vehicle control.[2]

-

The plates are incubated for an extended period (e.g., 14 days) to allow for colony formation.[2]

-

Colonies are stained (e.g., with crystal violet) and counted. The inhibitory effect of this compound is quantified by comparing the number and size of colonies in the treated wells to the control wells.[8]

-

Colorectal Cancer Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunodeficient mice, such as BALB/c-nu/nu or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[2]

-

Tumor Implantation: HCT116 cells are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flanks of the mice.[4]

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally by gavage at specified doses (e.g., 40 or 80 mg/kg) and schedules (e.g., daily for 14 days).[4] The control group receives the vehicle solution.

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or gene expression analysis of Wnt target genes.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for characterizing a kinase inhibitor like this compound.

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 4. lifetechindia.com [lifetechindia.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]

NCB-0846: A Potent and Selective TNIK Inhibitor for Advanced Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NCB-0846, a first-in-class, orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. This compound has emerged as a promising therapeutic agent by effectively targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound was identified through a kinase-focused compound library screening followed by lead optimization, as a potent inhibitor of TNIK with a half-maximal inhibitory concentration (IC50) of 21 nM.[1][2][3][4][5] Over 90% of colorectal cancers exhibit mutations in Wnt signaling pathway components, leading to the generation of CSCs and resistance to conventional therapies.[1][3] TNIK functions at the most downstream part of the Wnt signaling cascade, making its inhibition a strategic approach to block the pathway even in cancer cells with upstream mutations, such as in the APC gene.[1][3] Preclinical studies have demonstrated that this compound can be administered orally and effectively suppresses the growth of patient-derived colorectal cancer xenografts.[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TNIK. X-ray co-crystal structure analysis has revealed that this compound binds to TNIK in an inactive conformation, which is crucial for the inhibition of the Wnt signaling pathway.[1][3] This inhibition prevents the phosphorylation of T-cell factor 4 (TCF4), a key substrate of TNIK.[4][5] Consequently, the formation of the TCF4/β-catenin transcriptional complex is disrupted, leading to the downregulation of Wnt target genes such as AXIN2, MYC, and CCND1.[6] This ultimately results in the suppression of cancer cell proliferation, induction of apoptosis, and abrogation of cancer stemness.[6]

Signaling Pathway Diagram

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | This compound IC50 (nM) | NCB-0970 (diastereomer) IC50 (nM) | Reference |

| TNIK | 21 | 272 | [6] |

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Kinase | Percent Inhibition at 0.1 µM | Reference |

| FLT3 | >80% | [5][6] |

| JAK3 | >80% | [5][6] |

| PDGFRα | >80% | [5][6] |

| TRKA | >80% | [5][6] |

| CDK2/CycA2 | >80% | [5][6] |

| HGK | >80% | [5][6] |

Table 3: In Vitro Cellular Activity of this compound in HCT116 Cells

| Assay | Effect of this compound | Quantitative Measure | Reference |

| Cell Growth | Inhibition | ~6.8-fold more potent than NCB-0970 | [6] |

| Colony Formation in Soft Agar | Inhibition | ~20-fold more potent than NCB-0970 | [4][5] |

| Wnt Target Gene Expression | Reduction | Downregulation of AXIN2 and MYC | [6] |

| Cancer Stem Cell Markers | Reduction | Downregulation of CD44, CD133, ALDH1 | [5] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| HCT116 Xenografts | 40 or 80 mg/kg, oral gavage, BID for 14 days | Suppression of tumor growth | [7] |

| Apc min/+ mice | 22.5, 45, or 90 mg/kg, oral gavage | Dose-dependent reduction in intestinal tumor multiplicity and dimensions | [6] |

| Patient-Derived Xenografts | Orally administrable | Suppression of tumor growth | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

TNIK Kinase Assay

This protocol describes a non-radiometric assay to determine the in vitro inhibitory activity of compounds against TNIK.

Materials:

-

Recombinant human TNIK kinase domain

-

Recombinant human TCF4 (TCF7L2) protein (substrate)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound and control compounds

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 96-well plate, add 20 ng of the TNIK kinase domain and 50 ng of the TCF4 substrate to each well.[6]

-

Add the diluted compounds to the wells.

-

Initiate the kinase reaction by adding ATP at its Km concentration.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of cancer cells in culture.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

This compound and control compounds

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Microplate reader

Procedure:

-

Seed cancer cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).[6]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

Agarose

-

This compound and control compounds

-

6-well plates

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Add 1.5 ml of this solution to each well of a 6-well plate and allow it to solidify.

-

Top Agar Layer: Prepare a 0.3% agarose solution in complete medium.

-

Trypsinize and count the cancer cells. Resuspend the cells in the 0.3% top agar solution at a density of 8,000 cells/well.

-

Carefully layer 1.5 ml of the cell-agar suspension on top of the solidified bottom agar layer.

-

Allow the top layer to solidify at room temperature.

-

Add complete medium containing this compound (e.g., 1 µM) or vehicle control to each well.[6]

-

Incubate the plates at 37°C in a humidified incubator for 14-21 days, replenishing the medium with fresh compound every 3-4 days.

-

After incubation, stain the colonies with a solution of crystal violet.

-

Count the number of colonies in each well using a microscope.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective TNIK inhibitor with significant preclinical activity against colorectal cancer models. Its ability to target the Wnt signaling pathway and eradicate cancer stem cells makes it a highly promising candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and to design future studies aimed at translating these promising preclinical findings into clinical applications.

References

- 1. Soft–Agar colony Formation Assay [bio-protocol.org]

- 2. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetechindia.com [lifetechindia.com]

In Vivo Efficacy of NCB-0846 in Colorectal Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical in vivo efficacy of NCB-0846, a potent and orally bioavailable small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). By targeting a critical downstream node in the Wnt signaling pathway, this compound has demonstrated significant anti-tumor activity in various colorectal cancer (CRC) models, offering a promising therapeutic strategy for a disease heavily reliant on this pathway for its initiation and progression. More than 90% of colorectal cancers exhibit mutations in Wnt signaling pathway genes, leading to the generation of cancer stem cells (CSCs)[1][2]. This compound directly addresses this by inhibiting TNIK, a kinase essential for the transcriptional activity of the β-catenin/TCF4 complex[3][4][5].

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

This compound functions by binding to TNIK in an inactive conformation, effectively blocking its kinase activity with an IC50 of 21 nM[1][2][6]. This inhibition prevents the phosphorylation of TCF4, a key transcription factor in the Wnt pathway, thereby suppressing the expression of downstream target genes crucial for cancer cell proliferation and survival, such as AXIN2 and MYC[3][4][6]. The subsequent reduction in Wnt signaling leads to decreased cancer cell growth, induction of apoptosis, and a reduction in the cancer stem cell population[3][6].

Below is a diagram illustrating the targeted mechanism of action of this compound within the canonical Wnt signaling pathway.

References

- 1. asianscientist.com [asianscientist.com]

- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

NCB-0846: A Technical Guide to its Effects on Cancer Stem Cell Markers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a novel small-molecule inhibitor that has demonstrated significant potential in targeting cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, metastasis, and resistance to conventional therapies. This technical guide provides an in-depth overview of the effects of this compound on CSC markers, its mechanism of action, and detailed experimental protocols for researchers seeking to evaluate its efficacy.

Core Mechanism of Action: Wnt/β-catenin Pathway Inhibition

This compound functions as a potent and orally available inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulatory component of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] The constitutive activation of this pathway is a critical driver in the development and maintenance of CSCs in various cancers, particularly colorectal cancer.[1][5]

This compound exerts its inhibitory effect by binding to TNIK in an inactive conformation, thereby blocking the downstream signaling cascade that leads to the expression of Wnt target genes.[1][3][4] This compound has a half-maximal inhibitory concentration (IC50) of 21 nM for TNIK.[1][2] By disrupting this pathway, this compound effectively abrogates the "stemness" of cancer cells.

Signaling Pathway Diagram

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Quantitative Effects on Cancer Stem Cell Markers

This compound has been demonstrated to significantly downregulate the expression of key CSC markers in colorectal cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Sphere-Forming Frequency

| Cell Line | Treatment (Concentration) | Duration | Sphere-Forming Frequency | P-value |

| HCT116 | DMSO (Control) | 3 days | 1 in 13 | |

| HCT116 | This compound (0.3 µM) | 3 days | 1 in 68 | < 0.001 |

| HCT116 | This compound (1 µM) | 3 days | 1 in 1,228 | < 0.001 |

| DLD-1 | DMSO (Control) | 4 days | 1 in 12 | |

| DLD-1 | This compound (0.3 µM) | 4 days | 1 in 43 | < 0.001 |

| DLD-1 | This compound (1 µM) | 4 days | 1 in 1,023 | < 0.001 |

| Data derived from limiting dilution analysis. |

Table 2: Reduction in ALDH-High Cell Population by this compound

| Cell Line | Treatment (1 µM) | Duration | % of ALDH-High Cells (Control) | % of ALDH-High Cells (this compound) |

| HCT116 | This compound | 96 hours | 5.8% | 1.2% |

| DLD-1 | This compound | 96 hours | 10.3% | 2.5% |

Table 3: Downregulation of CSC Marker Expression by this compound (1 µM for 96 hours)

| Cell Line | Marker | Fold Change vs. Control (mRNA level) |

| HCT116 | CD44 | ~0.5-fold |

| HCT116 | CD133 | ~0.6-fold |

| HCT116 | ALDH1A1 | ~0.4-fold |

| DLD-1 | CD44 | ~0.6-fold |

| DLD-1 | CD133 | ~0.7-fold |

| DLD-1 | ALDH1A1 | ~0.5-fold |

| Flow cytometry analyses also confirmed a reduction in the proportion of cells with high expression of CD44, CD133, CD166, CD29, and EpCAM.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on CSCs.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Caption: Workflow for the sphere formation assay.

Detailed Steps:

-

Cell Culture: Colorectal cancer cell lines (e.g., HCT116, DLD-1) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 3-4 days).

-

Cell Plating: Viable cells are collected and plated in 96-well ultra-low attachment plates at limiting dilutions (e.g., 1, 10, 100 cells/well).

-

Sphere Culture Medium: Cells are cultured in a serum-free medium supplemented with essential growth factors such as EGF and bFGF.

-

Incubation: Plates are incubated for 10-14 days to allow for sphere formation.

-

Quantification: The number of wells containing spheres is counted, and the frequency of sphere-forming cells is calculated using Extreme Limiting Dilution Analysis (ELDA) software.[3]

Flow Cytometry for CSC Marker Analysis

This method is used to quantify the percentage of cells expressing specific surface markers.

Caption: Workflow for flow cytometry analysis of CSC markers.

Detailed Steps:

-

Cell Treatment: Colorectal cancer cells are treated with this compound (e.g., 1 µM) or DMSO for 96 hours.

-

Antibody Staining:

-

Cells are harvested and washed with PBS containing 2% FBS.

-

Cells are incubated with fluorochrome-conjugated primary antibodies specific for CSC markers (e.g., anti-CD44, anti-CD133, anti-CD166, anti-CD29, anti-EpCAM) for 30 minutes on ice.

-

Cells are washed to remove unbound antibodies.

-

-

ALDEFLUOR Assay:

-

To measure Aldehyde Dehydrogenase (ALDH) activity, the ALDEFLUOR™ kit is used.

-

A control sample with the ALDH inhibitor DEAB is included for each cell line to establish baseline fluorescence.

-

-

Flow Cytometric Analysis: Stained cells are analyzed on a flow cytometer. The data is processed using appropriate software to determine the percentage of cells positive for each marker.[3]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the changes in mRNA expression levels of CSC markers.

Detailed Steps:

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The cDNA is used as a template for real-time PCR with primers specific for CSC marker genes (e.g., CD44, PROM1 (CD133), ALDH1A1). A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

This compound represents a promising therapeutic agent that effectively targets the cancer stem cell population by inhibiting the TNIK kinase in the Wnt/β-catenin signaling pathway. The data presented in this guide demonstrates its ability to significantly reduce the expression of key CSC markers and suppress the self-renewal capacity of colorectal cancer cells. The detailed protocols provided herein offer a foundation for further investigation into the anti-CSC properties of this compound and its potential clinical applications.

References

- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 2. selleckchem.com [selleckchem.com]

- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianscientist.com [asianscientist.com]

The Role of NCB-0846 in Inhibiting the TCF4/β-catenin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation. Its aberrant activation, often through mutations in genes like APC or CTNNB1, is a hallmark of numerous cancers, particularly colorectal cancer (CRC). This hyperactivation leads to the nuclear accumulation of β-catenin, which then complexes with T-cell factor 4 (TCF4) to drive the transcription of oncogenes. The TCF4/β-catenin complex is therefore a prime therapeutic target. NCB-0846 is a novel, orally available small-molecule inhibitor that effectively disrupts this pathway. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in the context of Wnt signaling.

Introduction to the Wnt/TCF4/β-catenin Pathway and this compound

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. In its canonical form, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin by a "destruction complex." Upon Wnt binding to its receptors, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then acts as a coactivator for the TCF/LEF family of transcription factors, primarily TCF4 in the intestine, to initiate the expression of target genes like MYC and AXIN2, promoting cell growth and proliferation.[1][2][3][4]

In over 90% of colorectal cancers, mutations lead to constitutive Wnt pathway activation, rendering cancer cell survival dependent on the TCF4/β-catenin interaction.[1][5] This has made the downstream components of the pathway attractive targets for drug development. Researchers have identified Traf2- and Nck-interacting kinase (TNIK) as a crucial regulatory component of the TCF4/β-catenin transcriptional complex.[1][6] TNIK's kinase activity is essential for the full transcriptional output of the complex.[1][2]

This compound was discovered through a kinase-focused compound library screening as a potent inhibitor of TNIK.[1] It is an orally administrable small molecule designed to abrogate Wnt signaling at its most downstream point, offering a therapeutic strategy even for cancers with upstream mutations in APC or CTNNB1.[1][6]

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct inhibition of TNIK kinase activity. X-ray co-crystal structure analysis has revealed that this compound binds to TNIK in an inactive conformation, a binding mode considered essential for its potent Wnt inhibition.[1][5][6][7]

The key consequences of TNIK inhibition by this compound are:

-

Inhibition of TCF4 Phosphorylation: TNIK directly phosphorylates TCF4, a step required for its transcriptional activity.[6][8] this compound inhibits this phosphorylation event.[6][7][9][10]

-

Blockade of TNIK Auto-phosphorylation: The inhibitor also prevents the auto-phosphorylation of TNIK, further ensuring the kinase remains in an inactive state.[6][7]

-

Disruption of Wnt Transcriptional Activity: By inactivating TNIK, this compound effectively shuts down the TCF4/β-catenin transcriptional machinery, leading to a reduction in the expression of critical Wnt target genes.[6][7][11]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical studies. The data highlights its potency against its primary target, TNIK, and its effects across various cellular and in vivo models. A diastereomer, NCB-0970, which has a 13-fold weaker inhibitory activity against TNIK, was often used as a negative control to demonstrate target specificity.[6][11]

| Parameter | Value / Effect | Model System | Reference |

| Biochemical Assays | |||

| TNIK IC₅₀ | 21 nM | Enzyme Assay | [1][6][7][9][12][13] |

| NCB-0970 TNIK IC₅₀ | 272 nM | Enzyme Assay | [6] |

| Off-Target Kinase Inhibition | >80% inhibition at 0.1 µM | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | [6][7][14] |

| In Vitro Assays | |||

| TCF4 Phosphorylation | Induces faster migration at 0.1-0.3 µM; Complete inhibition at 3 µM | Cell-based Assay | [6][7][9][10] |

| TCF/LEF Transcriptional Activity | Inhibition observed | HEK293, HCT116, DLD-1 cells | [6][7][11] |

| Colony Formation Inhibition | ~20-fold more potent than NCB-0970 | HCT116 cells in soft agar | [6][9][10] |

| Cell Growth Inhibition (2D) | 6.8-fold more potent than NCB-0970 | HCT116 cells | [6] |

| Apoptosis Induction | Increase in sub-G1 cell population | HCT116 cells | [7][9][15] |

| Gene/Protein Expression | |||

| Wnt Target Genes (mRNA) | Reduction of AXIN2, MYC | HCT116 cells, Xenografts | [6][7][11][15] |

| Wnt Target Proteins | Reduction of AXIN2, c-MYC | HCT116, DLD-1 cells | [6][7] |

| Wnt Co-receptors | Downregulation of LRP5, LRP6 | HCT116, DLD-1 cells | [6][7] |

| CSC Markers | Downregulation of CD44, CD133, ALDH1 | Colorectal cancer cells | [6][7][11] |

| In Vivo Assays | |||

| Intestinal Tumorigenesis | Dose-dependent reduction in tumor multiplicity and size | Apcmin/+ mice (22.5, 45, 90 mg/kg) | [6][7][15] |

| Xenograft Tumor Growth | Suppression of tumor growth | HCT116 xenografts (40, 80, 90, 150 mg/kg) | [6][9][14][15] |

| Patient-Derived Xenografts | Reduction of tumor growth | PDX models (50, 100 mg/kg) | [1][5][11][14][16] |

Detailed Experimental Protocols

Reproducibility is key in scientific research. Provided below are methodologies for key experiments as compiled from published studies on this compound.

Cell Culture and Treatments

-

Cell Lines: HCT116 (colorectal carcinoma, CTNNB1 mutation), DLD-1 (colorectal adenocarcinoma, APC mutation), and HEK293 (human embryonic kidney) cells are commonly used.[6][7][11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[17]

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For cell-based assays, cells are treated with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control for specified time periods (e.g., 4, 24, 48, or 72 hours).[6][7]

Immunoblotting

This protocol is used to assess changes in protein expression and phosphorylation status.

-

Cell Lysis: After treatment, cells (e.g., HCT116) are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-TNIK, TNIK, AXIN2, c-MYC, LRP6, β-actin, or γ-tubulin).[6][7]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[7]

Colony Formation Assay (Soft Agar)

This assay measures anchorage-independent growth, a hallmark of cancer cells.

-

Base Layer: A layer of 0.6% agar in culture medium is prepared in 6-well plates.

-

Cell Layer: HCT116 cells are suspended in 0.3% top agar in culture medium and seeded on top of the base layer.

-

Treatment: The cells are covered with media containing DMSO (vehicle), this compound (e.g., 1 µM), or NCB-0970 (e.g., 1 µM).[6][15]

-

Incubation: Cells are cultured for an extended period (e.g., 14 days) to allow for colony formation.[6][15]

-

Analysis: Colonies are stained (e.g., with crystal violet) and counted.

In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: HCT116 cells (e.g., 5 x 10⁶ cells) suspended in medium with Matrigel are injected subcutaneously into the flank of immunodeficient mice (e.g., 9-week-old female BALB/c-nu/nu).[6][10][15]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., ~200 mm³). Mice are then randomized into treatment groups.[10]

-

Compound Administration: this compound is formulated for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose or a DMSO/PEG/cyclodextrin solution).[10] Doses such as 40 or 80 mg/kg are administered daily for a set period (e.g., 14 days).[10]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[6]

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as RT-PCR or immunoblotting, to assess the effect on Wnt target genes.[6][15]

References

- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 2. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianscientist.com [asianscientist.com]

- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. lifetechindia.com [lifetechindia.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound | TNIK inhibitor | Probechem Biochemicals [probechem.com]

- 13. This compound|NCB0846|TNIK/Wnt inhibitor|Cancer stemcell [dcchemicals.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. oncologynews.com.au [oncologynews.com.au]

- 17. TRDizin [search.trdizin.gov.tr]

The Pharmacokinetics of NCB-0846: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Preclinical Pharmacokinetic Profile and Associated Signaling Pathways of a Novel TNIK Inhibitor

Introduction

NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] Developed through a collaboration between the National Cancer Center (NCC) and Carna Biosciences in Japan, this compound has garnered significant interest for its potential to target cancer stem cells by modulating the Wnt signaling pathway.[3] Dysregulation of the Wnt pathway is a critical driver in a variety of cancers, most notably colorectal cancer.[2] this compound has demonstrated potent anti-tumor efficacy in preclinical models, positioning it as a promising therapeutic candidate.[1] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, details of key experimental protocols, and a visualization of its targeted signaling pathways to aid researchers and drug development professionals in their understanding of this compound.

Core Pharmacokinetic Properties

While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not extensively reported in publicly available literature, several key qualitative aspects and in silico predictions have been described. The compound is noted to be orally administrable and has been used in multiple in vivo mouse studies.[1][2] However, some reports have alluded to "poor pharmacokinetic properties" without providing specific data.[4]

In Silico ADMET Predictions

A computational study utilizing the ADME module of Discovery Studio 4.5 has provided predictions for several key pharmacokinetic properties of this compound.[5][6] These predictions offer initial insights but should be interpreted with the understanding that they are not derived from direct experimental measurement.

| Parameter | Predicted Value/Level for this compound | Reference |

| Aqueous Solubility | Soluble | [5][6] |

| Blood-Brain Barrier (BBB) Penetration | Medium | [5][6] |

| CYP2D6 Binding | Non-inhibitor | [5] |

| Hepatotoxicity | Predicted to have hepatotoxicity | [5] |

| Human Intestinal Absorption | Suitable absorption level | [5] |

| Plasma Protein Binding (PPB) | Not explicitly defined as strong or weak in the primary source, but compared against compounds with strong and weak binding. | [5] |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not publicly available. However, protocols for in vivo efficacy studies in mice provide some insight into the administration and formulations used.

In Vivo Tumor Xenograft Studies in Mice

Objective: To assess the in vivo anti-tumor efficacy of orally administered this compound.

Animal Model: Immunodeficient mice (e.g., BALB/c-nu/nu) bearing subcutaneous xenografts of human colorectal cancer cell lines (e.g., HCT116).[2][7]

Drug Formulation and Administration:

-

This compound is suspended in a vehicle solution for oral gavage. A commonly used vehicle is a mixture of DMSO, polyethylene glycol 400, and a 30% 2-hydroxypropyl-β-cyclodextrin solution in a 10:45:45 volume ratio.[7]

-

Dosing regimens have included daily oral administration at doses ranging from 40 to 80 mg/kg, administered twice daily (BID).[7]

Monitoring and Endpoints:

-

Tumor volume is measured regularly to assess the anti-tumor effect.[7]

-

Animal body weight is monitored to evaluate toxicity.[2]

-

At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1).[2]

Signaling Pathways

This compound exerts its therapeutic effects primarily through the inhibition of TNIK, a key kinase involved in both the Wnt and TGF-β signaling pathways.

Wnt Signaling Pathway Inhibition

TNIK is a crucial component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, which is the downstream effector of the canonical Wnt signaling pathway.[2] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, leading to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell growth and stemness.[2][7]

Caption: this compound inhibits TNIK, a key component of the Wnt signaling pathway.

TGF-β Signaling Pathway Modulation

This compound has also been shown to block the transforming growth factor-β (TGF-β) signaling pathway.[8] It achieves this by inhibiting the phosphorylation and nuclear translocation of SMAD2/3, which are key downstream mediators of TGF-β signaling.[8][9] This activity may contribute to its anti-metastatic properties.

Caption: this compound modulates the TGF-β signaling pathway.

Conclusion and Future Directions

This compound is a promising, orally available TNIK inhibitor with demonstrated preclinical anti-cancer activity. While its development is encouraging, a significant gap exists in the public domain regarding its quantitative pharmacokinetic profile. The available in silico predictions provide a preliminary assessment, but experimentally derived data on its absorption, distribution, metabolism, and excretion are crucial for its continued development and potential clinical translation. Future publications from ongoing or completed preclinical and any potential clinical studies will be vital to fully characterize the pharmacokinetic properties of this compound and inform its path forward as a novel cancer therapeutic.

References

- 1. This compound|NCB0846|TNIK/Wnt inhibitor|Cancer stemcell [dcchemicals.com]

- 2. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) | Aging [aging-us.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

NCB-0846: A Potent Inhibitor of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCB-0846 is a novel small-molecule inhibitor targeting Traf2- and Nck-interacting kinase (TNIK), a critical component of the Wnt signaling pathway.[1] Recent research has unveiled its significant impact on the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of cellular processes frequently dysregulated in cancer, particularly in promoting epithelial-mesenchymal transition (EMT) and metastasis.[2][3] This document provides a comprehensive technical overview of this compound, its mechanism of action concerning the TGF-β pathway, a summary of key quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial cellular communication system involved in a myriad of biological processes, including cell growth, differentiation, apoptosis, and immune regulation. In the context of cancer, its role is complex and often paradoxical. While it can act as a tumor suppressor in the early stages, in advanced malignancies, it frequently promotes tumor progression, invasion, and metastasis, primarily through the induction of EMT.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1). The activated TGFBR1 subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in EMT and other cellular processes.

This compound: Mechanism of Action in the TGF-β Pathway

This compound exerts its inhibitory effect on the TGF-β signaling pathway through a multi-faceted mechanism, primarily by downregulating the expression of the TGF-β receptor type-I (TGFBR1).[2][3] This targeted suppression of a key receptor in the pathway leads to a cascade of downstream inhibitory effects.

The key mechanistic actions of this compound include:

-

Transcriptional Downregulation of TGFBR1: this compound has been shown to decrease the mRNA levels of TGFBR1.[3][4] This reduction in receptor availability is a primary driver of the pathway's inhibition.

-

Induction of MicroRNAs: The suppression of TGFBR1 is, at least in part, mediated by the upregulation of specific microRNAs, including miR-320a, miR-320b, miR-320d, and miR-186.[2] These miRNAs target the TGFBR1 transcript, leading to its degradation and reduced protein expression.

-

Inhibition of SMAD2/3 Phosphorylation: By reducing the abundance of TGFBR1, this compound effectively blocks the initial phosphorylation event in the canonical TGF-β pathway, leading to a significant reduction in the phosphorylation of SMAD2 and SMAD3.[2][3][5]

-

Prevention of SMAD2/3 Nuclear Translocation: Consequently, the formation of the SMAD2/3-SMAD4 complex is impaired, and its translocation to the nucleus is inhibited.[2][3][5] This prevents the transcriptional activation of TGF-β target genes.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): Through the above mechanisms, this compound effectively inhibits TGF-β1-induced EMT in cancer cells.[2][3] This is characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and N-cadherin.[4]

The following diagram illustrates the mechanism of action of this compound on the TGF-β signaling pathway:

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in relation to its inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Cell Line(s) | Notes | Reference(s) |

| TNIK | 21 nM | Cell-free assay | Primary target of this compound. | [1][5][6] |

| HCT116 cell growth | - | HCT116 | Showed 6.8-fold higher activity than its diastereomer. | [7] |

| HCT116 colony formation | - | HCT116 | Showed ~20-fold higher inhibitory activity than for cell growth. | [5][7] |

Table 2: Effects of this compound on Gene and Protein Expression

| Molecule | Effect | Cell Line(s) | Experimental Condition | Reference(s) |

| TGFBR1 | Downregulation (protein & mRNA) | A549, H2228 | Treated with TGF-β1 and this compound | [2][3][4] |

| SMAD2/3 Phosphorylation | Inhibition | A549 | - | [2][3] |

| Vimentin | Downregulation | A549, H2228 | - | [4] |

| N-cadherin | Downregulation | A549, H2228 | - | [4] |

| E-cadherin | Upregulation | A549, H2228 | - | [4] |

| AXIN2, MYC, CCND1 (Wnt targets) | Downregulation | HCT116 xenografts | Oral administration of this compound | [6][7] |

| CD44, CD133, ALDH1 (CSC markers) | Downregulation | Colorectal cancer cells | - | [6][8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference(s) |

| Immunodeficient mice with A549 cells | This compound | Abolished lung metastasis of TGF-β1-treated cells. | [2][3] |

| Apcmin/+ mice | Oral this compound | Suppressed Wnt-driven intestinal tumorigenesis. | [6][7] |

| Patient-derived colorectal cancer xenografts | Oral this compound | Suppressed tumor growth. | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on the TGF-β signaling pathway.

Cell Culture and Reagents

-

Cell Lines: A549 and H2228 human lung adenocarcinoma cell lines are commonly used.[3] HCT116 human colorectal carcinoma cells are used for Wnt signaling and cell growth assays.[6]

-

Reagents: Recombinant human TGF-β1 is used to induce EMT. This compound is dissolved in a suitable solvent like DMSO.

Western Blotting for Protein Expression Analysis

This technique is used to assess the levels of key proteins in the TGF-β pathway.

-

Cell Lysis: Cells are treated with this compound and/or TGF-β1 for a specified duration, then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay or a similar method.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TGFBR1, p-SMAD2/3, SMAD2/3, E-cadherin, Vimentin, and a loading control like γ-tubulin or β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the mRNA levels of TGFBR1.

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with specific primers for TGFBR1 and a housekeeping gene (e.g., ACTB) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Immunofluorescence for SMAD Nuclear Translocation

This technique visualizes the subcellular localization of SMAD proteins.

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated with TGF-β1 in the presence or absence of this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against SMAD2/3, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The localization of SMAD2/3 is then observed using a fluorescence microscope.

In Vivo Metastasis and Tumorigenesis Models

-

Tail Vein Injection Metastasis Model: TGF-β1-treated A549 cells are injected into the tail veins of immunodeficient mice. The mice are then treated with this compound, and the development of lung metastases is monitored.[2][3]

-

Apcmin/+ Mouse Model: These mice spontaneously develop intestinal tumors due to a mutation in the Apc gene. They are treated orally with this compound to assess its effect on Wnt-driven tumorigenesis.[6][7]

-

Xenograft Models: Human cancer cells (e.g., HCT116) or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is measured over time.[1][7]

The following diagram outlines a general experimental workflow for evaluating the impact of this compound.

Conclusion

This compound is a promising therapeutic agent with a dual inhibitory effect on both the Wnt and TGF-β signaling pathways. Its ability to downregulate TGFBR1 expression and subsequently block SMAD2/3 phosphorylation and nuclear translocation provides a strong rationale for its development as an anti-metastatic agent. The preclinical data in various cancer models are encouraging and warrant further investigation in a clinical setting. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in exploring the full therapeutic potential of this compound.

References

- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 2. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

Structural analysis of NCB-0846 binding to TNIK

An In-depth Technical Guide to the Structural Analysis of NCB-0846 Binding to TNIK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the binding of this compound, a potent and orally available small-molecule inhibitor, to Traf2- and NCK-interacting kinase (TNIK). TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2][3][4][5][6] Understanding the precise mechanism of this compound's interaction with TNIK is paramount for the development of targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity and structural determination of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| TNIK | Cell-free kinase assay | IC50 | 21 nM | [1][7][8][9] |

| FLT3 | Kinase inhibition assay | % Inhibition @ 0.1 µM | >80% | [7][8] |

| JAK3 | Kinase inhibition assay | % Inhibition @ 0.1 µM | >80% | [7][8] |

| PDGFRα | Kinase inhibition assay | % Inhibition @ 0.1 µM | >80% | [7][8] |

| TRKA | Kinase inhibition assay | % Inhibition @ 0.1 µM | >80% | [7][8] |

| CDK2/CycA2 | Kinase inhibition assay | % Inhibition @ 0.1 µM | >80% | [7][8] |

| HGK | Kinase inhibition assay | % Inhibition @ 0.1 µM | >80% | [7] |

| TCF4 Phosphorylation | In vitro phosphorylation assay | Concentration for complete inhibition | 3 µM | [7][8] |

Table 2: Crystallographic Data for this compound-TNIK Complex

| Parameter | Value | Reference |

| PDB ID | 5D7A | [10][11] |

| Resolution | 2.90 Å | [11] |

| R-Value Work | 0.184 | [11] |

| R-Value Free | 0.239 | [11] |

| Method | X-RAY DIFFRACTION | [11] |

| Organism | Homo sapiens | [11] |

| Expression System | Baculovirus expression vector pFastBac1-HM | [11] |

Experimental Protocols

This section details the methodologies for key experiments involved in the structural and functional characterization of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against TNIK and other kinases was determined using a cell-free kinase assay. A kinase-focused compound library was initially screened to identify lead compounds.[1] For the IC50 determination of this compound, a recombinant human TNIK protein was incubated with varying concentrations of the inhibitor. The kinase reaction was initiated by the addition of ATP, and the phosphorylation of a substrate peptide was measured. The concentration of this compound that resulted in a 50% reduction in kinase activity was determined as the IC50 value.[1][7][8][9]

X-ray Crystallography

To elucidate the structural basis of TNIK inhibition by this compound, the co-crystal structure of the TNIK kinase domain in complex with this compound was determined.[1][2]

-

Protein Expression and Purification: The kinase domain of human TNIK was expressed using a baculovirus expression system.[11] The recombinant protein was then purified to homogeneity using standard chromatographic techniques.

-

Crystallization: The purified TNIK kinase domain was co-crystallized with this compound.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the co-crystals.[11] The structure was solved by molecular replacement and refined to a resolution of 2.90 Å.[11] The final coordinates and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 5D7A.[10][11]

Cell-Based Assays

-

TCF/LEF Transcriptional Activity Assay: HEK293, HCT116, and DLD-1 cells were treated with Wnt3a to stimulate the Wnt pathway in the presence of varying concentrations of this compound.[7] The transcriptional activity of the TCF/LEF reporter was measured to assess the inhibitory effect of this compound on the Wnt signaling pathway.[7]

-

Immunoblotting: To assess the effect of this compound on protein expression and phosphorylation, HCT116 cells were treated with the compound.[12] Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated TNIK, total TNIK, AXIN2, cMYC, and other target proteins were detected using specific antibodies.[7][12]

-

Cell Viability and Apoptosis Assays: The anti-proliferative effects of this compound were evaluated using cell viability assays such as the CCK-8 assay in cell lines like MCF-7.[13] Apoptosis induction was assessed by observing morphological changes using Acridine Orange/Propidium Iodide (AO/PI) staining and by detecting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1).[13][14]

Visualizations

TNIK Signaling Pathway and this compound Inhibition

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.

Experimental Workflow for Structural Analysis

Caption: Workflow for the X-ray crystallographic analysis of the TNIK-NCB-0846 complex.

Mechanism of Action: this compound Binding to TNIK

Caption: Logical flow of this compound's mechanism of action through binding to the inactive conformation of TNIK.

Core Findings and Significance

The structural analysis of the this compound-TNIK complex reveals that this compound binds to the ATP-binding pocket of TNIK in a unique manner that stabilizes the kinase in an inactive conformation.[1][2][8][14] This binding mode is crucial for its potent inhibitory effect on the Wnt signaling pathway.[1][2] The quinazoline scaffold of this compound forms key hydrogen bonds with the hinge region of TNIK, specifically with the backbone of Cys108.[9] This interaction prevents the conformational changes required for kinase activation, thereby blocking the autophosphorylation of TNIK and the subsequent phosphorylation of its downstream target, TCF4.[7][12]

The stereospecificity of this interaction is highlighted by the fact that the diastereomer of this compound, NCB-0970, shows significantly reduced inhibitory activity.[9] This underscores the importance of the precise three-dimensional arrangement of the inhibitor within the binding pocket for achieving potent and selective inhibition.

References

- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 2. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Insight into TNIK Inhibition [ouci.dntb.gov.ua]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRDizin [search.trdizin.gov.tr]

- 14. researchgate.net [researchgate.net]

The Crucial Role of Stereochemistry in the Potent and Selective Inhibition of TNIK by NCB-0846

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target, particularly in the context of Wnt-driven cancers. As a key regulator of the TCF4/β-catenin transcriptional complex, its inhibition offers a promising strategy for colorectal cancer and other malignancies. This technical guide delves into the significance of stereochemistry in the development of TNIK inhibitors, focusing on the potent and selective inhibitor, NCB-0846. We will explore the differential inhibitory activities of its stereoisomers, provide detailed experimental protocols for assessing TNIK inhibition, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction: The Primacy of Stereochemistry in Kinase Inhibition

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of kinase inhibitors, where precise interactions with the ATP-binding pocket are paramount for efficacy and selectivity, the spatial orientation of functional groups can dramatically influence binding affinity. Enantiomers and diastereomers of a chiral inhibitor can exhibit vastly different pharmacological profiles, with one isomer often being significantly more potent or selective than the others. The case of this compound, a potent TNIK inhibitor, provides a compelling example of this principle.

This compound: A Stereospecific TNIK Inhibitor

This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity by targeting TNIK, a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1][2] TNIK activates the TCF4/β-catenin complex, leading to the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival.[1][3]

The Impact of Stereoisomerism on TNIK Inhibition

Structure-activity relationship studies have revealed that the stereochemistry of the cyclohexanol moiety in this compound is critical for its potent inhibition of TNIK.[4] this compound and its diastereomer, NCB-0970, which has the opposite configuration at the terminal hydroxyl group, exhibit a significant difference in their ability to inhibit TNIK.

Table 1: In Vitro Inhibitory Activity of this compound and NCB-0970 against TNIK

| Compound | Stereochemistry | TNIK IC50 (nM) |

| This compound | cis | 21 |

| NCB-0970 | trans | 272 |

Data sourced from Masuda et al., 2016.[4]

The more than 10-fold difference in IC50 values underscores the stringent stereochemical requirements for optimal binding to the TNIK active site. This highlights the importance of chiral synthesis or separation in the development of effective TNIK-targeted therapies.

TNIK Signaling Pathway

TNIK is a key downstream effector in the Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, a crucial step for the transcriptional activation of Wnt target genes such as MYC and AXIN2.[1][3] Inhibition of TNIK by this compound blocks this phosphorylation event, thereby suppressing Wnt-driven gene expression and inhibiting cancer cell growth.

Caption: TNIK-mediated Wnt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the stereospecific inhibition of TNIK.

In Vitro TNIK Kinase Assay (Radiometric)

This assay measures the phosphorylation of a substrate by TNIK to determine the inhibitory activity of compounds.

Caption: Workflow for the in vitro TNIK Kinase Assay.

Materials:

-

Recombinant human TNIK

-

Recombinant GST-tagged TCF4 (substrate)

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mM sodium orthovanadate, 2 mM DTT

-

20 µM ATP

-

[γ-³²P]ATP (5 µCi)

-

This compound and NCB-0970

-

4x Laemmli sample buffer

-

SDS-PAGE gels

-

Phosphor screen and imager

Procedure:

-

Prepare a reaction mixture containing recombinant TNIK and GST-TCF4 in kinase buffer.

-

Add serial dilutions of this compound or NCB-0970 to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.[1]

-

Stop the reaction by adding 4x Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation signal using a phosphor imager.

-

Calculate IC50 values by fitting the data to a dose-response curve.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TCF/LEF-responsive element, a downstream target of the Wnt/β-catenin/TNIK signaling pathway.

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Materials:

-

HEK293 cells

-

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8xTOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Recombinant Wnt3a

-

This compound and NCB-0970

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of approximately 30,000-35,000 cells per well.[5][6]

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid.

-

After 24 hours, treat the cells with a constant concentration of Wnt3a to activate the pathway, along with serial dilutions of this compound or NCB-0970.[7]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Determine the inhibitory effect of the compounds on Wnt-driven transcription.

Cell Viability Assay

This assay assesses the effect of TNIK inhibition on the viability of cancer cells that are dependent on the Wnt signaling pathway.

Materials:

-

HCT116 colorectal cancer cells

-

Appropriate cell culture medium and supplements

-

96-well plates

-

This compound and NCB-0970

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed HCT116 cells in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with escalating doses of this compound or NCB-0970 for 72 hours.[8][9]

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.

-

Calculate the IC50 values for cell growth inhibition.[9]

TCF4 Phosphorylation Immunoblotting

This method is used to directly observe the inhibition of TNIK's kinase activity on its substrate, TCF4, within a cellular context.

Materials:

-

HCT116 cells

-

This compound and NCB-0970

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-TCF4, anti-total-TCF4, anti-TNIK, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture HCT116 cells and treat them with DMSO (vehicle), this compound, or NCB-0970 for a specified time (e.g., 4 or 24 hours).[8]

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[10]

-

Incubate the membrane with the primary antibody against phosphorylated TCF4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total TCF4, TNIK, and a loading control to ensure equal protein loading.

Conclusion

The stark contrast in inhibitory potency between this compound and its diastereomer, NCB-0970, unequivocally demonstrates the critical importance of stereochemistry in the design of effective TNIK inhibitors. This technical guide provides a framework for understanding and investigating the stereospecific inhibition of TNIK. The detailed protocols and pathway visualizations herein are intended to facilitate further research into TNIK-targeted therapies and to underscore the necessity of considering stereochemical properties in the early stages of drug discovery and development. The continued exploration of the structural basis for this stereoselectivity will undoubtedly pave the way for the design of even more potent and specific next-generation TNIK inhibitors for the treatment of cancer and other diseases.

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

The Emerging Role of NCB-0846 Beyond Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846, a potent and orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has been extensively studied for its therapeutic potential in colorectal cancer by targeting the Wnt signaling pathway. However, a growing body of evidence suggests that the clinical utility of this compound may extend to other malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancers other than colorectal, with a focus on its application in lung and platinum-resistant ovarian cancer. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides an in-depth look at the experimental protocols utilized in this research.

Mechanism of Action in Non-Colorectal Cancers

While initially characterized as a Wnt signaling inhibitor, the anti-neoplastic activity of this compound in other cancers appears to be multifaceted, primarily involving the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and a novel dual inhibition of TNIK and Cyclin-Dependent Kinase 9 (CDK9).

Inhibition of TGF-β Signaling in Lung Cancer

In non-small cell lung cancer (NSCLC), this compound has been shown to suppress TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] The proposed mechanism involves the downregulation of the TGF-β receptor type I (TGFβRI), leading to the inhibition of SMAD2/3 phosphorylation and nuclear translocation.[1] This ultimately prevents the expression of mesenchymal markers and suppresses cancer cell migration and invasion.[1]

Dual TNIK-CDK9 Inhibition in Platinum-Resistant Ovarian Cancer

Recent groundbreaking research has identified a novel mechanism of action for this compound in high-grade serous ovarian cancer (HGSC) that is resistant to platinum-based chemotherapy.[2][3] In these cancers, this compound's efficacy is attributed to its ability to target a TNIK-CDK9 axis.[2][3] This dual inhibition leads to a significant reduction in Wnt signaling activity, a known driver of platinum resistance, and induces apoptosis in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in lung and platinum-resistant ovarian cancer.

Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines

| Cell Line | Assay | Treatment | Concentration | Result | Reference |

| A549 | Wound Healing Assay | TGF-β1 (5 ng/mL) + this compound | 3 µM | Inhibition of TGF-β1-induced cell migration | [4] |

| H2228 | Wound Healing Assay | TGF-β1 (5 ng/mL) + this compound | 3 µM | Modest inhibition of TGF-β1-induced cell migration | [4] |